Product packaging for 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane(Cat. No.:CAS No. 2418719-68-1)

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane

Cat. No.: B2482365
CAS No.: 2418719-68-1
M. Wt: 200.64
InChI Key: VTWGNIOSHIDBOM-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is a versatile chemical building block of significant interest in pharmaceutical research and development. Its structure incorporates both a reactive chloromethyl handle and a fluorinated oxetane ring, a combination that is highly valuable for creating novel molecular architectures. The chloromethyl group serves as an excellent linker for conjugation, amidation, and nucleophilic substitution reactions, allowing researchers to readily incorporate this scaffold into larger, more complex molecules . Concurrently, the 3-fluorooxetane moiety is a privileged structure in medicinal chemistry, often used to fine-tune the physicochemical properties of drug candidates, such as improving metabolic stability, enhancing membrane permeability, and modulating lipophilicity . This makes the compound a particularly useful synthon for constructing potential kinase inhibitors and for application in Structure-Activity Relationship (SAR) studies. As a key intermediate, its primary research value lies in the discovery and optimization of new therapeutic agents, where it can be used to probe enzyme active sites or improve the drug-likeness of lead compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClFO B2482365 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane CAS No. 2418719-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-3-fluorooxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWGNIOSHIDBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 3 4 Chloromethyl Phenyl 3 Fluorooxetane

Ring-Opening Reactions of the Fluorooxetane Core

The high ring strain of the oxetane (B1205548) core in 3-[4-(chloromethyl)phenyl]-3-fluorooxetane is the primary driver for its reactivity. Cleavage of the carbon-oxygen bonds of the ring relieves this strain, providing a thermodynamic driving force for a range of chemical transformations.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the oxetane ring is a common mode of reaction, leading to the formation of functionalized acyclic products. The attack typically occurs at one of the electrophilic carbon atoms of the oxetane ring (C2 or C4).

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon nucleophiles that can readily open the oxetane ring. The reaction involves the formation of a new carbon-carbon bond. For instance, the reaction with a Grignard reagent would be expected to yield a tertiary alcohol after acidic workup.

Illustrative Reaction with Organometallic Reagents:

Table 1: Expected Products from the Reaction of this compound with Carbon Nucleophiles.
Nucleophile (R-M)Expected Major ProductReaction Conditions
Methylmagnesium bromide (CH₃MgBr)1-(4-(Chloromethyl)phenyl)-1-fluoro-3-methylbutan-3-ol1. Diethyl ether, rt; 2. H₃O⁺
Phenyllithium (C₆H₅Li)1-(4-(Chloromethyl)phenyl)-1-fluoro-3-phenylpropan-3-ol1. THF, -78 °C to rt; 2. H₃O⁺

Similarly, other carbon nucleophiles like ylides and acetylides are expected to react in a comparable manner, leading to the formation of more complex molecular architectures.

A variety of heteroatom nucleophiles, including amines, thiols, and alkoxides, can also induce the ring-opening of the oxetane. These reactions are valuable for introducing nitrogen, sulfur, and oxygen-containing functional groups. For example, reaction with a primary amine would yield an amino alcohol.

Illustrative Reaction with Heteroatom Nucleophiles:

Table 2: Expected Products from the Reaction of this compound with Heteroatom Nucleophiles.
NucleophileExpected Major ProductReaction Conditions
Ammonia (NH₃)3-Amino-1-(4-(chloromethyl)phenyl)-1-fluoropropan-1-olMethanol, sealed tube, 100 °C
Sodium thiophenoxide (NaSPh)1-(4-(Chloromethyl)phenyl)-1-fluoro-3-(phenylthio)propan-1-olDMF, rt

The regioselectivity of the nucleophilic ring-opening is a critical aspect of the reactivity of this compound. The attack can theoretically occur at either the C2 or C4 position. The presence of the fluorine atom and the phenyl group at C3 exerts a strong directing influence.

The fluorine atom is a highly electronegative substituent, and its presence can polarize the C-F bond, potentially influencing the electronic character of the adjacent carbon atoms. The phenyl group, particularly with the electron-withdrawing chloromethyl substituent, can stabilize a positive charge on the benzylic carbon through resonance.

In nucleophilic ring-opening reactions, the attack generally occurs at the less sterically hindered carbon atom. However, electronic effects can also play a significant role. The precise regiochemical outcome would depend on the interplay of these steric and electronic factors and the nature of the nucleophile.

Acid-Catalyzed Ring-Opening Mechanisms (e.g., Lewis Acid Activation)

In the presence of an acid catalyst, typically a Lewis acid, the oxetane oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. This activation facilitates the ring-opening even with weaker nucleophiles.

The mechanism of acid-catalyzed ring-opening can proceed through an SN1-like or SN2-like pathway. The 3-phenyl group can stabilize a carbocationic intermediate at the C3 position, favoring an SN1-like mechanism. In this scenario, the C-O bond cleavage would occur first, followed by nucleophilic attack. The 4-(chloromethyl)phenyl group, being electron-withdrawing, might slightly disfavor the formation of a full carbocation directly on the aromatic ring but can stabilize a benzylic carbocation.

Illustrative Acid-Catalyzed Ring-Opening:

Table 3: Expected Products from Acid-Catalyzed Ring-Opening of this compound.
CatalystNucleophile/SolventExpected Major Product
BF₃·OEt₂Methanol (MeOH)1-(4-(Chloromethyl)phenyl)-1-fluoro-3-methoxypropan-3-ol
TiCl₄Acetic Acid (AcOH)3-Acetoxy-1-(4-(chloromethyl)phenyl)-1-fluoropropan-1-ol

Rearrangement and Ring-Expansion Reactions of Oxetanes

Under certain conditions, particularly with strong Lewis acids and in the absence of a strong external nucleophile, the carbocationic intermediate formed during acid-catalyzed activation can undergo rearrangement. These rearrangements can include hydride or alkyl shifts, and in some cases, ring-expansion to form larger heterocyclic systems like tetrahydrofurans. The specific pathway for rearrangement would be highly dependent on the stability of the initially formed and rearranged carbocations. For this compound, a Wagner-Meerwein type rearrangement involving migration of the phenyl group could be a possibility, leading to a more stable carbocation.

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the phenyl ring is a benzylic halide. Benzylic halides are known to be significantly more reactive than their non-aromatic alkyl halide counterparts due to the stabilization of the carbocation or radical intermediates by the adjacent aromatic ring. ucalgary.ca This enhanced reactivity is a key feature in the chemical transformations of this compound.

The benzylic carbon of the chloromethyl group is highly susceptible to nucleophilic attack. Benzylic halides readily undergo nucleophilic substitution reactions, even with weak nucleophiles. ucalgary.ca The reaction can proceed through either an SN1 or SN2 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the specific substitution on the aromatic ring. The resonance stabilization of the benzylic carbocation intermediate makes the SN1 pathway particularly favorable.

A wide array of nucleophiles can displace the chloride ion, leading to a diverse range of derivatives. This reactivity makes the chloromethyl group a versatile handle for introducing various functional groups. For instance, reaction with hydroxides would yield the corresponding benzylic alcohol, while alkoxides would form benzyl ethers.

Table 1: Illustrative Nucleophilic Substitution Reactions at the Benzylic Carbon

NucleophileReagent ExampleProduct Type
HydroxideSodium Hydroxide (NaOH)Benzylic Alcohol
AlkoxideSodium Methoxide (NaOCH₃)Benzyl Ether
CyanideSodium Cyanide (NaCN)Benzyl Nitrile
AzideSodium Azide (NaN₃)Benzyl Azide
AmineAmmonia (NH₃)Benzyl Amine
ThiolateSodium Thiophenoxide (NaSPh)Benzyl Thioether
CarboxylateSodium Acetate (CH₃COONa)Benzyl Ester

This table presents potential reactions based on the known reactivity of benzylic chlorides.

The high reactivity of the chloromethyl group allows for straightforward derivatization strategies. The formation of quaternary ammonium salts, ethers, and esters are common transformations for benzylic chlorides. wikipedia.org

Formation of Ammonium Salts: Reaction with tertiary amines readily yields quaternary ammonium salts, which have applications as phase-transfer catalysts and surfactants. wikipedia.org For example, reacting this compound with trimethylamine would produce the corresponding benzyltrimethylammonium chloride.

Formation of Ethers: Benzyl ethers can be synthesized under Williamson ether synthesis conditions, where an alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile. wikipedia.org Alternatively, neutral conditions can be employed using reagents like 2-benzyloxy-1-methylpyridinium triflate for the synthesis of benzyl ethers from alcohols.

Formation of Esters: Benzyl esters can be prepared by reacting the chloromethyl group with a carboxylate salt. This reaction provides a convenient method for introducing an ester functionality.

Table 2: Examples of Derivatization Reactions

Derivative TypeReactantGeneral Product Structure
Quaternary Ammonium SaltR₃NAr-CH₂-N⁺R₃ Cl⁻
EtherR-OH / BaseAr-CH₂-O-R
EsterR-COO⁻ Na⁺Ar-CH₂-O-C(=O)-R

Ar represents the 3-(3-fluorooxetanyl)phenyl group. This table illustrates common derivatization pathways for the chloromethyl moiety.

The benzylic C-H bonds are relatively weak and susceptible to radical abstraction. Similarly, the carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under photolytic or high-temperature conditions. Benzylic radicals are stabilized by resonance with the adjacent aromatic ring, making radical reactions at this position favorable. masterorganicchemistry.com

Free radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially replace the benzylic hydrogens with bromine atoms, although the existing chlorine atom makes this less common. More relevant would be reactions where the chloromethyl group participates in radical-mediated C-C bond formation. For example, in the presence of a suitable initiator, it could add across a double bond or participate in coupling reactions.

Reactions of the Aromatic Ring

The phenyl ring of this compound can undergo reactions typical of substituted benzenes, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The nature and position of the existing substituents will influence the regioselectivity and rate of these reactions.

Given that the existing substituents are at positions 1 and 4, the incoming electrophile would be directed to the positions ortho to these groups (positions 2, 3, 5, and 6). Steric hindrance from the existing groups would also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqmasterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄Introduction of a -NO₂ group
BrominationBr₂, FeBr₃Introduction of a -Br atom
SulfonationSO₃, H₂SO₄Introduction of a -SO₃H group
Friedel-Crafts AcylationRCOCl, AlCl₃Introduction of a -C(=O)R group

The exact position of substitution on the aromatic ring would depend on the combined directing effects of the chloromethyl and fluorooxetane groups and the reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While the chloromethyl group provides a site for nucleophilic substitution, the aromatic ring itself can be further functionalized if it bears a suitable leaving group, such as a halide (Br, I) or a triflate. In the absence of such a group on the phenyl ring of this compound, direct C-H activation or conversion of another functional group to a suitable cross-coupling partner would be necessary.

However, if we consider a derivative where the phenyl ring is, for example, brominated, a variety of cross-coupling reactions could be employed. These include the Suzuki coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). These reactions offer a versatile platform for introducing a wide range of substituents onto the aromatic ring, significantly expanding the molecular diversity accessible from this scaffold. The use of specific palladium catalysts and ligands allows for high efficiency and functional group tolerance. organic-chemistry.org

Table 4: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on an Aryl Bromide Derivative

Reaction NameCoupling PartnerCatalyst/Ligand ExampleProduct Type
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄Biaryl
Heck ReactionAlkenePd(OAc)₂Substituted Alkene
Sonogashira CouplingAlkynePdCl₂(PPh₃)₂, CuIAryl-alkyne
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, BINAPAryl-amine

This table assumes the presence of a suitable leaving group (e.g., bromine) on the phenyl ring to illustrate the potential for cross-coupling reactions.

Stability and Degradation Pathways Relevant to Synthetic Applications

The stability of This compound in synthetic applications is dictated by the interplay of its two primary functional groups: the 3-fluorooxetane (B1316920) ring and the benzylic chloride moiety. While specific studies on this particular compound are not extensively available, its reactivity can be inferred from the known chemical behavior of 3-aryl-3-fluorooxetanes and benzylic chlorides.

The 3-aryl-3-fluorooxetane scaffold is generally considered a robust structural motif in medicinal chemistry, often enhancing metabolic stability. chemrxiv.org However, the stability of the oxetane ring is highly dependent on the reaction conditions, particularly the pH.

Acidic Conditions:

Under acidic conditions, the oxetane ring is susceptible to ring-opening reactions. researchgate.netresearchgate.net Protonation of the oxetane oxygen activates the ring towards nucleophilic attack, which can lead to the formation of 1,3-diols or other functionalized propane derivatives. For instance, treatment of 3-aryl-3-carboxylic acid oxetanes with trifluoroacetic acid can prompt ring-opening, especially if an internal nucleophile is present. chemrxiv.org In the context of This compound , strong acidic conditions could lead to the degradation of the oxetane ring, potentially forming a diol or other rearranged products. The presence of the fluorine atom may influence the regioselectivity of the ring-opening. nih.gov

Basic and Nucleophilic Conditions:

The oxetane ring generally exhibits greater stability under basic and nucleophilic conditions compared to acidic environments. researchgate.net However, the benzylic chloride group is a reactive electrophilic site susceptible to nucleophilic substitution (SN reactions). This reactivity is a common pathway for the functionalization of benzylic halides. Therefore, in the presence of nucleophiles, the primary degradation or transformation pathway for This compound is expected to involve the displacement of the chloride ion.

Common nucleophiles that can react with the benzylic chloride include:

Amines

Alcohols

Thiols

Cyanide

Azide

These reactions would lead to the formation of the corresponding substituted phenyl-fluorooxetane derivatives, which can be desired synthetic transformations rather than degradation.

Thermal Stability:

While specific data on the thermal stability of This compound is not available, benzylic halides can undergo decomposition at elevated temperatures. Polymerization can also be a concern, especially in the presence of trace metals.

Potential Degradation Pathways:

Based on the reactivity of its constituent parts, several potential degradation pathways can be postulated for This compound under various synthetic conditions.

ConditionPotential Degradation/Transformation PathwayResulting Product Type
Strong AcidProtonation of oxetane oxygen followed by nucleophilic attack and ring-opening.1,3-diol or related derivatives
NucleophilesNucleophilic substitution at the benzylic carbon.Substituted phenyl-fluorooxetane
High TemperatureDecomposition or polymerization.Various decomposition products or polymer
Lewis AcidsLewis acid-catalyzed ring-opening of the oxetane. nih.govHalohydrins or other ring-opened products

It is important to note that in many synthetic contexts, the reaction at the benzylic chloride is a desired transformation rather than an unwanted degradation. The stability of the 3-fluorooxetane ring under neutral to basic conditions allows for selective functionalization at the chloromethyl group.

This compound: A Versatile Building Block in Modern Organic Synthesis and Medicinal Chemistry

The compound this compound is emerging as a significant synthetic building block, valued for its unique combination of a strained oxetane ring, a stabilizing fluoro-aryl motif, and a reactive chloromethyl handle. This trifecta of functional groups provides a powerful platform for the construction of complex molecules and the development of novel therapeutic agents. This article explores its applications in advanced organic synthesis and its utility in medicinal chemistry programs, focusing on its role in creating diverse molecular architectures and improving drug-like properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane to prevent ring-opening?

Methodological Answer:

  • Alkaline Conditions : Maintain a pH >7 during synthesis to avoid acidic cleavage of the oxetane ring, which is highly sensitive to protonation .
  • Temperature Control : Use mild temperatures (e.g., 25–50°C) to balance reaction kinetics and stability. Elevated temperatures may accelerate side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) are preferred to stabilize intermediates without inducing ring strain .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents on the phenyl and oxetane rings. The fluorinated carbon at C3 of the oxetane shows distinct splitting patterns due to coupling with fluorine .
    • ¹⁹F NMR : Confirm the presence and position of fluorine (δ ~ -180 to -200 ppm for oxetane fluorines) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₀ClFO; MW 200.64) and isotopic patterns from chlorine .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Enhanced Electrophilicity : The chloromethyl group (-CH₂Cl) acts as a strong electrophile, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols) under mild conditions .
  • Steric Effects : The para position on the phenyl ring minimizes steric hindrance, enabling efficient substitution without oxetane ring strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields under varying alkali conditions?

Methodological Answer:

  • Controlled Alkali Screening : Compare yields using NaOH, K₂CO₃, or organic bases (e.g., DBU) to identify optimal bases that avoid over-dechlorination or side reactions .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate stability. For example, rapid consumption of fluoroalcohol precursors may prevent back-reactions .
  • Case Study : Daikin Industries achieved >80% yield using NaHCO₃, whereas stronger bases (e.g., NaOH) led to oxetane degradation .

Q. What strategies stabilize this compound during storage?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of the chloromethyl group .
  • Low-Temperature Storage : Keep at -20°C in amber vials to mitigate photodegradation and thermal decomposition.
  • Additives : Stabilize with radical scavengers (e.g., BHT) or desiccants (molecular sieves) to suppress moisture-induced degradation .

Q. What computational methods predict regioselectivity in oxetane ring-opening reactions?

Methodological Answer:

  • DFT Calculations : Model transition states to predict attack at the oxetane’s C3 (fluorinated) vs. C4 (chloromethyl-phenyl) positions. Fluorine’s electronegativity directs nucleophiles to C3 .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize charge separation in transition states .

Q. How can this compound serve as a precursor for spirocyclic systems in drug discovery?

Methodological Answer:

  • Spiroannulation : React with bifunctional nucleophiles (e.g., diamines) to form spiro-oxetane scaffolds. For example:
    • Step 1 : Substitute the chloromethyl group with a primary amine.
    • Step 2 : Intramolecular cyclization to form a spiro ring, enhancing rigidity for target binding .
  • Case Study : Similar oxetane derivatives improved metabolic stability in kinase inhibitors by reducing CYP450 interactions .

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